PEG6 Spacer Length Optimization for PROTAC Ternary Complex Formation
In PROTAC linker optimization, PEG6 (hexaethylene glycol) occupies a critical position in the conformational space between PEG4 and PEG8, providing an end-to-end distance that accommodates inter-pocket spans exceeding 3 nm in ternary complexes [1]. PEG4 imposes a near-rigid span useful for buried pockets but may fail to bridge distal binding sites; PEG8 provides additional flexibility for targets undergoing large domain rearrangements but increases entropic penalty [1]. Structure–activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, with corresponding reductions in cellular EC50 values [1].
| Evidence Dimension | Linker length optimization for PROTAC ternary complex formation |
|---|---|
| Target Compound Data | PEG6 spacer: balanced reach for typical inter-pocket distances (>3 nm) |
| Comparator Or Baseline | PEG4 spacer: near-rigid span, constrained rotational freedom; PEG8 spacer: enhanced flexibility with higher entropic penalty |
| Quantified Difference | Residence time enhancement up to 10-fold from PEG4 to PEG8 [1]; PEG6 occupies intermediate optimized window |
| Conditions | PROTAC ternary complex formation; crystallographically measured inter-pocket distances |
Why This Matters
PEG6 provides the empirically validated linker length for initial PROTAC screening campaigns, balancing conformational flexibility with effective reach.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. BOC Sciences Resource Center. View Source
